Secretin (5-27) (porcine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Secretin (5-27) (porcine) is a synthesized fragment of porcine secretin, a peptide hormone that plays a crucial role in the regulation of the gastrointestinal system. Secretin was the first peptide hormone to be identified and is primarily involved in stimulating the secretion of bicarbonate from the pancreas and bile ducts to neutralize stomach acid in the duodenum .

Mecanismo De Acción

Target of Action

CID 16142681, also known as Secretin (5-27) (porcine), is a secretin hormone . Its primary targets are the pancreatic and gastric secretions . The role of these targets is to aid in the diagnosis of exocrine pancreas dysfunction, gastrinoma, and abnormalities in the bile and pancreatic ducts .

Mode of Action

Secretin (5-27) (porcine) interacts with its targets by stimulating pancreatic and gastric secretions . This stimulation results in changes that aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma .

Biochemical Pathways

It is known that the compound plays a role in the secretion of pancreatic and gastric fluids, which are crucial for the functioning of the digestive system .

Pharmacokinetics

It is known that the compound is administered intravenously .

Result of Action

The molecular and cellular effects of Secretin (5-27) (porcine)'s action include the stimulation of pancreatic and gastric secretions . This stimulation aids in the diagnosis of pancreatic exocrine dysfunction and gastrinoma .

Action Environment

The action of Secretin (5-27) (porcine) can be influenced by environmental factors. For instance, the secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Furthermore, the efficacy of Secretin (5-27) (porcine) can be decreased when used in combination with certain drugs, such as anticholinergic drugs, H2-receptor antagonists, and proton pump inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Secretin (5-27) (porcine) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of Secretin (5-27) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

Secretin (5-27) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as DIC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed

The major product formed from these reactions is the linear peptide sequence of Secretin (5-27) (porcine), which is then purified and characterized .

Aplicaciones Científicas De Investigación

Secretin (5-27) (porcine) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in gastrointestinal physiology and its effects on pancreatic and biliary secretions.

Medicine: Utilized in diagnostic tests for pancreatic exocrine function and in research on gastrointestinal disorders.

Industry: Employed in the development of peptide-based therapeutics and diagnostic agents.

Comparación Con Compuestos Similares

Similar Compounds

Glucagon: Shares structural similarities with secretin and also regulates glucose metabolism.

Vasoactive Intestinal Peptide (VIP): Similar in structure and function, involved in smooth muscle relaxation and secretion of water and electrolytes.

Gastric Inhibitory Polypeptide (GIP): Inhibits gastric acid secretion and stimulates insulin release.

Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone from the pituitary gland.

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Involved in the regulation of neurotransmitter release and neuroprotection.

Uniqueness

Secretin (5-27) (porcine) is unique in its specific role in stimulating bicarbonate secretion to neutralize stomach acid, a function that is critical for protecting the duodenum from acidic damage. Its ability to potentiate the action of cholecystokinin (CCK) on pancreatic acinar cells further distinguishes it from other similar peptides .

Propiedades

IUPAC Name |

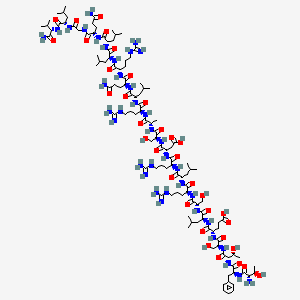

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKIDUBDDAUPJL-CPMUJAKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H200N38O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2659.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)

![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)

![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)